[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix
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Overview
Description
[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix is a synthetic peptide derivative of degarelix, a gonadotropin-releasing hormone (GnRH) antagonist. This compound is designed to inhibit the action of GnRH, thereby reducing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn decreases the production of testosterone in males and estrogen in females .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and purification processes. The key steps include:
Protection of Amino Groups: The amino groups of the amino acids are protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.
Peptide Coupling: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA) or piperidine.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, large-scale reactors, and advanced purification techniques to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on hormone regulation and receptor interactions.
Medicine: Investigated for its potential use in treating hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of [4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix involves binding to the GnRH receptors in the pituitary gland, thereby blocking the action of GnRH. This inhibition prevents the release of LH and FSH, leading to a decrease in the production of testosterone and estrogen. The molecular targets include the GnRH receptors, and the pathways involved are the GnRH signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Degarelix: The parent compound, also a GnRH antagonist.
Cetrorelix: Another GnRH antagonist used in similar therapeutic applications.
Uniqueness
[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix is unique due to its specific modifications, which enhance its binding affinity and stability compared to other GnRH antagonists. These modifications result in improved therapeutic efficacy and reduced side effects .
Properties
Molecular Formula |
C80H104ClN17O16 |
---|---|
Molecular Weight |
1595.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-(methoxycarbamoylamino)phenyl]propanoyl]amino]-3-[4-(methoxycarbamoylamino)phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C80H104ClN17O16/c1-46(2)37-61(70(102)89-60(18-11-12-35-84-47(3)4)78(110)98-36-14-19-68(98)77(109)85-48(5)69(82)101)90-72(104)64(40-51-23-30-58(31-24-51)87-79(111)96-113-7)92-74(106)65(41-52-25-32-59(33-26-52)88-80(112)97-114-8)94-76(108)67(45-99)95-75(107)66(43-54-15-13-34-83-44-54)93-73(105)63(39-50-21-28-57(81)29-22-50)91-71(103)62(86-49(6)100)42-53-20-27-55-16-9-10-17-56(55)38-53/h9-10,13,15-17,20-34,38,44,46-48,60-68,84,99H,11-12,14,18-19,35-37,39-43,45H2,1-8H3,(H2,82,101)(H,85,109)(H,86,100)(H,89,102)(H,90,104)(H,91,103)(H,92,106)(H,93,105)(H,94,108)(H,95,107)(H2,87,96,111)(H2,88,97,112)/t48-,60+,61+,62-,63-,64-,65+,66-,67+,68+/m1/s1 |
InChI Key |
MBXSPUXZEDANHS-KHEFCMSFSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)NOC)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)NOC)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)NOC)NC(=O)C(CC3=CC=C(C=C3)NC(=O)NOC)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Origin of Product |
United States |
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